Home > Products > Screening Compounds P29438 > Ilacirnon sodium
Ilacirnon sodium - 1100319-36-5

Ilacirnon sodium

Catalog Number: EVT-10991907
CAS Number: 1100319-36-5
Molecular Formula: C20H12ClF3N5NaO3S
Molecular Weight: 517.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ilacirnon sodium, also known as CCX140, is a potent antagonist of the chemokine receptor CCR2. This compound is primarily investigated for its therapeutic potential in various inflammatory conditions, particularly those involving macrophage recruitment, such as kidney diseases and autoimmune disorders. The mechanism of action involves inhibiting the signaling pathways that lead to the migration of monocytes and macrophages to inflamed tissues, thereby reducing inflammation and tissue damage.

Source

Ilacirnon sodium was developed by ChemoCentryx, Inc., and has been subject to various clinical trials aimed at evaluating its efficacy in treating conditions like diabetic kidney disease and psoriasis. The compound is classified under small molecule therapeutics targeting chemokine receptors.

Classification
  • Chemical Class: Small molecule
  • Target: Chemokine receptor CCR2
  • Therapeutic Area: Inflammatory diseases, particularly renal and autoimmune disorders
Synthesis Analysis

Methods

The synthesis of Ilacirnon sodium involves multiple steps that require careful control of reaction conditions to ensure high yield and purity. The general synthetic route includes:

  1. Formation of Key Intermediates: Initial steps typically involve the creation of key intermediates through reactions such as acylation or alkylation.
  2. Cyclization Reactions: Cyclization may be employed to form the core structure of the molecule, often using reagents like sodium hydride in conjunction with halogenated compounds.
  3. Final Modifications: The final steps include functional group modifications to introduce the sodium salt form, enhancing solubility and bioavailability.

Technical Details

The synthesis is conducted under controlled conditions, often requiring inert atmospheres and anhydrous solvents to prevent side reactions. The use of catalysts such as Lewis acids may also be necessary during certain steps to facilitate reactions.

Molecular Structure Analysis

Structure

Ilacirnon sodium has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C21H24N2OC_{21}H_{24}N_{2}O, with a molecular weight of approximately 320.4 g/mol.

Structural Data

  • IUPAC Name: N-(2,3-diphenylcyclopropyl)-2-pyrrolidin-1-ylacetamide
  • InChI Key: OZAREULYFHAGNW-UHFFFAOYSA-N
  • Canonical SMILES: C1CCN(C1)CC(=O)NC2C(C2C3=CC=CC=C3)C4=CC=CC=C4

This structure enables specific interactions with the CCR2 receptor, facilitating its antagonistic effects.

Chemical Reactions Analysis

Reactions

Ilacirnon sodium can undergo several chemical reactions that are important for its functionality:

  1. Oxidation: Can be oxidized using agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
  2. Reduction: Reduction reactions can convert ketones into alcohols or amines using lithium aluminum hydride.
  3. Substitution Reactions: The compound can participate in nucleophilic substitutions where various nucleophiles can replace functional groups on the molecule.

Technical Details

These reactions are typically performed under specific conditions that favor the desired product formation while minimizing by-products. For example, oxidation reactions may require acidic or basic media depending on the substrate's stability.

Mechanism of Action

Ilacirnon sodium operates mainly through its antagonistic action on the CCR2 receptor. By blocking this receptor:

  • It inhibits the migration of monocytes and macrophages to sites of inflammation.
  • This action reduces the secretion of pro-inflammatory cytokines and chemokines that exacerbate tissue damage.
  • The result is a significant decrease in inflammatory responses associated with conditions like diabetic kidney disease.

Data from clinical studies indicate that Ilacirnon sodium effectively reduces markers of inflammation in affected tissues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its sodium salt form, enhancing bioavailability.

Chemical Properties

Applications

Ilacirnon sodium has several scientific applications primarily focused on:

  • Kidney Diseases: Investigated for its potential to mitigate diabetic nephropathy by reducing macrophage infiltration.
  • Autoimmune Disorders: Explored for treating diseases characterized by chronic inflammation due to excessive immune cell recruitment.

Clinical trials have demonstrated promising results in reducing symptoms associated with these diseases, highlighting its therapeutic potential in managing chronic inflammatory conditions.

Introduction to CCR2 Inhibition in Renal Pathophysiology

Diabetic Kidney Disease as a Therapeutic Challenge

Diabetic Kidney Disease represents one of the most prevalent complications of diabetes mellitus, affecting approximately 50% of patients globally and posing a significant healthcare burden due to its progression to end-stage renal disease. Current therapeutic strategies primarily rely on glycemic control and blood pressure management, yet they merely slow disease progression rather than halt or reverse renal damage. The molecular complexity of Diabetic Kidney Disease involves metabolic dysregulation (hyperglycemia, insulin resistance), chronic inflammation, and fibrosis. Despite advances, limitations persist: many antidiabetic drugs are contraindicated in advanced Diabetic Kidney Disease due to toxicity risks, and few therapies directly target inflammatory pathways driving fibrosis [1] [3].

Table 1: Epidemiological and Clinical Challenges in Diabetic Kidney Disease

ParameterValueClinical Implication
Global prevalence of Diabetic Kidney Disease~50% of diabetes patientsHigh healthcare burden
Progression to end-stage renal disease30%-40% of casesNecessitates dialysis or transplantation
Current therapeutic limitationsSymptomatic slowing of progressionInadequate for halting fibrosis or inflammation

Rationale for Chemokine Receptor Targeting in Proteinuric Kidney Disorders

The C-C motif chemokine ligand 2/C-C chemokine receptor type 2 axis is a master regulator of monocyte and macrophage infiltration into renal tissues, a process central to inflammation and fibrosis in proteinuric kidney diseases. Upon binding of C-C motif chemokine ligand 2 (monocyte chemoattractant protein-1) to C-C chemokine receptor type 2, downstream signaling activates pathways like phospholipase C, protein kinase C, and phosphoinositide 3-OH kinase. This cascade recruits inflammatory monocytes to injured glomeruli and tubulointerstitium, where they differentiate into pro-fibrotic macrophages. These macrophages secrete cytokines (e.g., transforming growth factor-β, interleukin-6) that activate myofibroblasts and promote extracellular matrix deposition [3] [6] [8].

Genetic and pharmacological studies underscore the therapeutic potential of disrupting this axis:

  • Preclinical evidence: C-C chemokine receptor type 2-knockout mice exhibit reduced renal macrophage infiltration and fibrosis in diabetic models [4].
  • Human relevance: Elevated C-C motif chemokine ligand 2 levels correlate with Diabetic Kidney Disease severity and albuminuria in patients [8].
  • Broader impact: Beyond diabetes, C-C chemokine receptor type 2 inhibition ameliorates fibrosis in focal segmental glomerulosclerosis and other proteinuric disorders by interrupting cross-talk between immune cells and renal parenchymal cells [5] [8].

Table 2: Key Pathogenic Roles of the C-C Motif Chemokine Ligand 2/C-C Chemokine Receptor Type 2 Axis in Renal Fibrosis

Pathogenic MechanismConsequence in Kidney DiseaseTherapeutic Targeting Rationale
Monocyte chemotaxisInfiltration of inflammatory cellsBlockade reduces immune cell recruitment
Macrophage polarizationM1-to-M2 shift promoting fibrosisInhibits pro-fibrotic cytokine production
Hepatic stellate cell activationCollagen deposition in glomeruliAttenuates extracellular matrix accumulation

Ilacirnon Sodium: Origin and Development as a Selective C-C Chemokine Receptor Type 2 Antagonist

Ilacirnon sodium (developmental codes: CCX-140, CCX-140B) is an orally active small-molecule antagonist of C-C chemokine receptor type 2 discovered and developed by ChemoCentryx (now part of Vifor Pharma). It emerged from systematic structure-activity optimization to achieve high selectivity for C-C chemokine receptor type 2 over related chemokine receptors (e.g., C-C chemokine receptor type 5). Ilacirnon binds the orthosteric site of C-C chemokine receptor type 2 with sub-nanomolar affinity (half-maximal inhibitory concentration = 5 nM), competitively inhibiting C-C motif chemokine ligand 2-driven monocyte migration without internalizing the receptor [5] [9].

Table 3: Pharmacological Profile of Ilacirnon Sodium

PropertyCharacteristicSignificance
Target specificitySelective C-C chemokine receptor type 2 antagonistMinimizes off-target effects
Binding affinity (half-maximal inhibitory concentration)5 nM (human C-C chemokine receptor type 2)High potency in chemotaxis assays
Mechanism of actionCompetitive inhibition of C-C motif chemokine ligand 2 bindingPrevents receptor activation and downstream signaling

Preclinical validation demonstrated Ilacirnon’s efficacy in diabetic nephropathy models. In uninephrectomized type 2 diabetic mice, oral administration reduced glomerular macrophage infiltration by >60% and preserved podocyte viability. This translated to functional improvements: 50% reduction in albuminuria and stabilization of glomerular filtration rate, attributable to attenuated glomerulosclerosis [4]. Clinical development progressed to Phase II trials for diabetic nephropathy and focal segmental glomerulosclerosis, though development for the latter was discontinued in 2024 due to strategic prioritization rather than efficacy concerns [2] [5]. Ilacirnon represents a novel "pathway-targeted" therapeutic strategy distinct from conventional antidiabetic drugs, directly addressing inflammatory drivers of Diabetic Kidney Disease progression [5].

Properties

CAS Number

1100319-36-5

Product Name

Ilacirnon sodium

IUPAC Name

sodium;[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]azanide

Molecular Formula

C20H12ClF3N5NaO3S

Molecular Weight

517.8 g/mol

InChI

InChI=1S/C20H13ClF3N5O3S.Na/c1-10-6-15(29-33(31,32)11-2-3-14(21)13(7-11)20(22,23)24)17(26-8-10)18(30)16-12-4-5-25-19(12)28-9-27-16;/h2-9H,1H3,(H2,25,27,28,29,30);/q;+1/p-1

InChI Key

GJTHOZVZZCTXOH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)[N-]S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.